2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol
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Overview
Description
1,4-Benzenediol, 2,?-didodecyl-, branched is a derivative of 1,4-benzenediol, also known as hydroquinone. This compound features two hydroxyl groups attached to a benzene ring, with additional branched dodecyl groups. It is a member of the dihydroxybenzenes family, which are known for their various applications in chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenediol derivatives often involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride. This method, however, can lead to polyalkylation and rearrangement reactions .
A more efficient and green method involves the use of water/ethanol as a solvent and potassium carbonate as a base. This method avoids the use of toxic reagents and extreme temperatures, making it more suitable for large-scale production .
Industrial Production Methods
Industrial production of 1,4-benzenediol derivatives typically employs continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 2,?-didodecyl-, branched undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions include quinones, substituted hydroquinones, and various alkylated derivatives .
Scientific Research Applications
1,4-Benzenediol, 2,?-didodecyl-, branched has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-benzenediol, 2,?-didodecyl-, branched involves its interaction with cellular components. The hydroxyl groups can donate electrons, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in protecting cells from damage and has potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Another dihydroxybenzene with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Features hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): The parent compound with hydroxyl groups in the para position.
Uniqueness
1,4-Benzenediol, 2,?-didodecyl-, branched is unique due to its branched dodecyl groups, which enhance its hydrophobicity and influence its solubility and reactivity. This structural modification can lead to different physical and chemical properties compared to its simpler counterparts .
Properties
Molecular Formula |
C30H54O2 |
---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol |
InChI |
InChI=1S/C30H54O2/c1-5-9-13-17-25(15-11-7-3)19-21-27-23-30(32)28(24-29(27)31)22-20-26(16-12-8-4)18-14-10-6-2/h23-26,31-32H,5-22H2,1-4H3/t25-,26-/m1/s1 |
InChI Key |
DDNGITSTKRVQGM-CLJLJLNGSA-N |
Isomeric SMILES |
CCCCC[C@@H](CCCC)CCC1=CC(=C(C=C1O)CC[C@H](CCCC)CCCCC)O |
Canonical SMILES |
CCCCCC(CCCC)CCC1=CC(=C(C=C1O)CCC(CCCC)CCCCC)O |
Origin of Product |
United States |
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